2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-(3-nitrophenyl)-
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Overview
Description
2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-(3-nitrophenyl)- is a complex organic compound that belongs to the pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-(3-nitrophenyl)- typically involves multi-step organic reactions. Common starting materials might include substituted benzoyl chlorides, nitroanilines, and pyrimidinone derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing cost-effective measures. Techniques like continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine, significantly altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a nitroso compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering biological pathways. The molecular targets could include DNA, proteins, or other cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-(4-nitrophenyl)
- 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-(2-nitrophenyl)
Uniqueness
The unique structural features of 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-(3-nitrophenyl)-, such as the position of the nitro group and the specific substitutions on the pyrimidinone ring, contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
5-benzoyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydro-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-15(17(22)12-6-3-2-4-7-12)16(20-18(23)19-11)13-8-5-9-14(10-13)21(24)25/h2-10,16H,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVZEATUSCXVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387122 |
Source
|
Record name | 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108843-68-1 |
Source
|
Record name | 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-6-methyl-4-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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